molecular formula C4H6ClIO B12600148 3-Chloro-2-iodobut-2-en-1-ol CAS No. 647033-12-3

3-Chloro-2-iodobut-2-en-1-ol

Cat. No.: B12600148
CAS No.: 647033-12-3
M. Wt: 232.45 g/mol
InChI Key: KUPSUUBCZYZDON-UHFFFAOYSA-N
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Description

3-Chloro-2-iodobut-2-en-1-ol is an organic compound with the molecular formula C4H6ClIO It is a halogenated alcohol that contains both chlorine and iodine atoms attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodobut-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of but-2-en-1-ol. The process typically includes the following steps:

    Halogenation: The starting material, but-2-en-1-ol, is treated with a halogenating agent such as iodine monochloride (ICl) or a combination of chlorine and iodine under controlled conditions. This reaction introduces both chlorine and iodine atoms into the molecule.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodobut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The halogen atoms can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace halogen atoms.

Major Products Formed

    Oxidation: Formation of 3-Chloro-2-iodobut-2-en-1-one.

    Reduction: Formation of but-2-en-1-ol or butane derivatives.

    Substitution: Formation of azido or cyano derivatives of but-2-en-1-ol.

Scientific Research Applications

3-Chloro-2-iodobut-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic pathways.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodobut-2-en-1-ol involves its reactivity with various molecular targets. The presence of both chlorine and iodine atoms allows it to participate in halogen bonding and other interactions with biological molecules. These interactions can influence molecular pathways and processes, making it a useful tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-buten-1-ol: Similar structure but lacks the iodine atom.

    2-Iodo-3-chlorobut-2-en-1-ol: Similar structure with different positioning of halogen atoms.

    3-Bromo-2-iodobut-2-en-1-ol: Contains bromine instead of chlorine.

Uniqueness

3-Chloro-2-iodobut-2-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for diverse chemical transformations and applications in various fields.

Biological Activity

3-Chloro-2-iodobut-2-en-1-ol is a halogenated organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyDetails
CAS No. 647033-12-3
Molecular Formula C4H6ClIO
Molecular Weight 232.45 g/mol
IUPAC Name This compound
Canonical SMILES CC(=C(CO)I)Cl

Synthesis

The synthesis of this compound typically involves the halogenation of but-2-en-1-ol using iodine monochloride (ICl) or a combination of chlorine and iodine. The reaction proceeds as follows:

  • Halogenation : But-2-en-1-ol is treated with halogenating agents under controlled conditions.
  • Purification : The crude product is purified through distillation or chromatography to achieve high purity.

The biological activity of this compound is attributed to its ability to interact with various biological targets due to the presence of both chlorine and iodine atoms. These interactions can facilitate:

  • Halogen bonding : Influencing the stability and reactivity of biomolecules.
  • Substitution reactions : Allowing for modifications in biomolecular structures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown varying degrees of activity against different microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
Escherichia coliInactive
Mycobacterium smegmatisModerate activity observed
Candida albicansMIC values ranging from 7.80 to 62.50 μg/mL

The compound exhibited high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent against resistant bacterial infections .

Study on Antimicrobial Properties

A recent publication evaluated a series of synthesized compounds, including derivatives of this compound, for their antimicrobial efficacy. The study found that certain derivatives demonstrated potent inhibition against S. aureus, with MIC values significantly lower than those of standard antibiotics . This suggests that modifications to the base structure can enhance biological activity.

Investigation into Mechanisms

Another study focused on the mechanisms underlying the antimicrobial action of halogenated compounds, including this compound. It was found that these compounds could disrupt bacterial cell membranes and interfere with metabolic processes due to their reactive halogen atoms .

Properties

CAS No.

647033-12-3

Molecular Formula

C4H6ClIO

Molecular Weight

232.45 g/mol

IUPAC Name

3-chloro-2-iodobut-2-en-1-ol

InChI

InChI=1S/C4H6ClIO/c1-3(5)4(6)2-7/h7H,2H2,1H3

InChI Key

KUPSUUBCZYZDON-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)I)Cl

Origin of Product

United States

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